molecular formula C22H16O3 B046386 DB(aj)A-DE CAS No. 119181-08-7

DB(aj)A-DE

Cat. No. B046386
M. Wt: 328.4 g/mol
InChI Key: ICNAMIKDCKTULS-LNRXMEIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DB(aj)A-DE is a synthetic compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of dibenz[a,j]acridine (DB(aj)A), a polycyclic aromatic hydrocarbon (PAH) that is commonly found in cigarette smoke and other environmental pollutants. DB(aj)A-DE has been synthesized to investigate its potential as a tool for studying the effects of DB(aj)A on biological systems.

Mechanism Of Action

The mechanism of action of DB(aj)A-DE is not fully understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and cause damage. DB(aj)A-DE may also interfere with cellular signaling pathways and induce oxidative stress, leading to cellular damage and apoptosis.

Biochemical And Physiological Effects

DB(aj)A-DE has been shown to induce DNA damage and inhibit DNA repair mechanisms in vitro. In addition, this compound has been shown to induce oxidative stress and apoptosis in various cell lines. DB(aj)A-DE may also have effects on cellular signaling pathways and gene expression, although further research is needed to fully understand these effects.

Advantages And Limitations For Lab Experiments

One advantage of using DB(aj)A-DE in lab experiments is that it can be used to study the effects of DB(aj)A without the need for exposure to environmental pollutants or cigarette smoke. This allows for more controlled experiments and reduces the risk of confounding factors. However, one limitation of using DB(aj)A-DE is that it may not fully replicate the effects of DB(aj)A in vivo, as the metabolism and distribution of the compound may differ in living organisms.

Future Directions

There are several potential future directions for research on DB(aj)A-DE, including:
1. Investigation of the effects of DB(aj)A-DE on different cell types and tissues to identify potential targets for cancer prevention and treatment.
2. Development of new synthesis methods for DB(aj)A-DE to improve yields and purity.
3. Investigation of the pharmacokinetics and metabolism of DB(aj)A-DE in vivo to better understand its potential as a research tool.
4. Development of new derivatives of DB(aj)A-DE with improved properties for specific research applications.
5. Investigation of the effects of DB(aj)A-DE on epigenetic modifications and gene expression to identify potential mechanisms of action.
Conclusion:
DB(aj)A-DE is a synthetic compound that has potential as a research tool for investigating the effects of DB(aj)A on biological systems. This compound can be used to study the mechanism of action of DB(aj)A, the biochemical and physiological effects of this compound, and potential targets for cancer prevention and treatment. Further research is needed to fully understand the effects of DB(aj)A-DE and to identify new directions for research on this compound.

Synthesis Methods

DB(aj)A-DE is synthesized through a multi-step process that involves the conversion of DB(aj)A into a reactive intermediate, which is then reacted with a nucleophile to form the final product. The synthesis of DB(aj)A-DE is a challenging process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

DB(aj)A-DE has several potential research applications, including the study of the mechanism of action of DB(aj)A and the investigation of the biochemical and physiological effects of this compound on biological systems. DB(aj)A is a known carcinogen and mutagen, and its effects on DNA damage and repair have been extensively studied. DB(aj)A-DE can be used to investigate the specific mechanisms by which DB(aj)A causes DNA damage and to identify potential targets for cancer prevention and treatment.

properties

CAS RN

119181-08-7

Product Name

DB(aj)A-DE

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

(18S,19R,20R,22S)-21-oxahexacyclo[12.9.0.03,12.04,9.017,23.020,22]tricosa-1(14),2,4,6,8,10,12,15,17(23)-nonaene-18,19-diol

InChI

InChI=1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1

InChI Key

ICNAMIKDCKTULS-LNRXMEIDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O

Other CAS RN

121209-33-4

synonyms

anti-dibenz(a,j)anthracene-3,4-diol-1,2-epoxide
DB(a,j)A-diol-epoxide
DB(aj)A-DE
dibenz(a,j)anthracene-3,4-diol-1,2-epoxide
dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-(+-)-isomer
dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-isomer
dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-(+-)-isomer
dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-isomer
dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2alpha,3beta,13calpha))-isomer
dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2beta,3alpha,13calpha))-isomer
dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2alpha,3beta,13calpha))-isomer
dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2beta,3alpha,13calpha))-isome

Origin of Product

United States

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